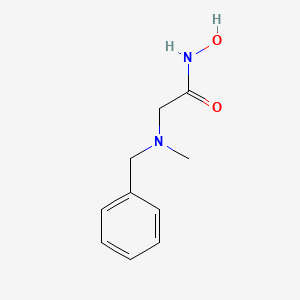

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide

Description

N²-Benzyl-N-hydroxy-N²-methylglycinamide is a synthetic compound characterized by a glycinamide backbone substituted with a benzyl group at the N²-position, a methyl group at the same nitrogen, and a hydroxyl group at the adjacent nitrogen. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. The benzyl group contributes to aromatic interactions, while the methyl group may modulate steric effects and lipophilicity.

Properties

CAS No. |

919996-27-3 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-[benzyl(methyl)amino]-N-hydroxyacetamide |

InChI |

InChI=1S/C10H14N2O2/c1-12(8-10(13)11-14)7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,11,13) |

InChI Key |

MKXIFIJUNVAYFJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(=O)NO |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide:

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Synthesis | Benzylamine, Methyl Glycinate, Hydroxylating Agent | 60-85 | Simple procedure, fewer steps | Potential side reactions |

| Base-Mediated Synthesis | Benzylamine, Methyl Glycinate, Strong Base | 70-90 | Higher yields, better purity | Requires careful handling of bases |

Research Findings and Observations

Recent studies have highlighted various factors that influence the efficiency of synthesizing N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide:

Reaction Conditions : Temperature and solvent choice significantly affect yield and purity. DMSO is often preferred due to its ability to solvate reactants effectively.

Hydroxylating Agents : The choice of hydroxylating agent can lead to different by-products; thus, optimizing this component is crucial for maximizing yield.

Analytical Techniques : Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form N2-benzyl-N-methylglycinamide using reducing agents like sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.

Major Products Formed

Oxidation: N2-benzyl-N-methylglycinamide.

Reduction: N2-benzyl-N-methylglycinamide.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N2-Benzyl-N-hydroxy-N~2~-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

N²-Benzyl-N-hydroxy-N²-methylglycinamide

- Key Features :

- N-hydroxy group (hydrogen bonding and chelation).

- Benzyl substituent (π-π interactions).

- Methyl group (steric modulation).

N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide (C₁₅H₁₄ClFN₂O₃S; 356.80 g/mol)

- Key Features :

- Sulfonyl group (electron-withdrawing, enhances stability).

- Halogenated aryl groups (3-chlorophenyl, 4-fluorophenyl) influencing lipophilicity and receptor binding.

- Sulfonyl group may improve metabolic stability but decrease solubility compared to the target compound .

N-(3-Fluorophenyl)-N²-methylglycinamide (C₉H₁₁FN₂O; 182.20 g/mol)

- Key Features :

- Fluorophenyl group (enhances electronegativity and bioavailability).

- Comparison :

N~1~-Butyl-N~2~-methylglycinamide (C₇H₁₃N₂O₂; 143.18 g/mol)

- Key Features :

- Aliphatic butyl chain (increases hydrophobicity).

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) |

|---|---|---|---|

| N²-Benzyl-N-hydroxy-N²-methylglycinamide | 194.23 | 1.2 | Moderate |

| N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide | 356.80 | 2.8 | Low |

| N-(3-Fluorophenyl)-N²-methylglycinamide | 182.20 | 1.5 | High |

| N~1~-Butyl-N~2~-methylglycinamide | 143.18 | 0.8 | High |

- The target compound’s moderate logP (1.2) balances lipophilicity and solubility, making it suitable for drug penetration. Sulfonamide derivatives (e.g., C₁₅H₁₄ClFN₂O₃S) exhibit higher logP (2.8), favoring membrane permeability but risking poor aqueous solubility .

Biological Activity

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide is a compound of interest due to its potential biological activities. It is part of a class of amino acid amides that have been studied for various therapeutic applications, including their roles in cancer treatment and as inhibitors of specific biological pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide can be characterized by its unique structure, which features a benzyl group, a hydroxy group, and a methylglycinamide backbone. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Structural Formula

The structural formula can be represented as follows:

The biological activity of N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide primarily involves its role as an inhibitor of specific pathways associated with cell proliferation and apoptosis. Research indicates that compounds within this class can affect signaling pathways such as STAT3, which is implicated in cancer cell survival and proliferation.

- STAT3 Inhibition : Compounds similar to N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide have shown inhibitory effects on STAT3 signaling, leading to reduced viability in cancer cell lines (IC50 values ranging from 0.34 μM to 0.77 μM) .

- Antiproliferative Effects : Studies have demonstrated that these compounds can induce antiproliferative effects in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MDA-MB-468), with effective concentrations (EC50) reported at approximately 1.8 μM .

Case Studies

Several studies have highlighted the effectiveness of N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide in preclinical models:

- Study on Breast Cancer Cells : A recent study evaluated the compound's effects on MDA-MB-231 cells, revealing significant inhibition of cell growth at concentrations as low as 1.8 μM . The mechanism was attributed to the compound's ability to inhibit STAT3 DNA-binding activity.

- In Vivo Efficacy : In animal models, similar compounds have shown promise in reducing tumor growth rates when administered alongside standard chemotherapy agents, indicating potential for combination therapy approaches.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | EC50 (μM) | IC50 (μM) | Reference |

|---|---|---|---|---|

| STAT3 Inhibition | MDA-MB-231 | 1.8 | 0.77 | |

| Antiproliferative | MDA-MB-468 | 1.8 | 0.66 | |

| Cytotoxicity | Various Cancer Lines | Varies | Varies |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of N~2~-Benzyl-N-hydroxy-N~2~-methylglycinamide. Variations in substituents on the benzyl or hydroxy groups can significantly influence potency and selectivity against different targets.

Key Findings from SAR Studies

- Substituent Variability : Substituting different functional groups on the benzyl moiety has been shown to enhance potency against specific cancer types while minimizing off-target effects.

- Hydroxy Group Role : The presence of the hydroxy group is essential for maintaining bioactivity, potentially through hydrogen bonding interactions with target proteins.

Q & A

Q. What are the recommended synthetic routes for N²-Benzyl-N-hydroxy-N²-methylglycinamide, and how can reaction yields be optimized?

A feasible synthetic pathway involves coupling benzylamine derivatives with hydroxylated glycine precursors. For instance, glycinamide hydrochloride (used as a transient directing group in C–H activation reactions ) can be modified via reductive amination or nucleophilic substitution to introduce the benzyl and methyl groups. To optimize yields:

Q. How should the purity and structural integrity of N²-Benzyl-N-hydroxy-N²-methylglycinamide be validated?

Employ a combination of analytical techniques:

Q. What are the key stability considerations for storing this compound?

Q. What preliminary assays are suitable for evaluating its biological activity?

- Metal Chelation : Test affinity for Fe³⁺ or Cu²⁺ using UV-Vis spectroscopy (absorbance shifts at 300–400 nm) .

- Enzyme Inhibition : Screen against metalloproteases (e.g., matrix metalloproteinases) via fluorometric assays .

Advanced Research Questions

Q. How can mechanistic insights into its metal-chelating behavior be obtained?

- X-ray Crystallography : Co-crystallize the compound with target metals (e.g., V⁴⁺ or Be²⁺) to resolve binding geometries .

- Density Functional Theory (DFT) : Model electronic interactions between the hydroxamic acid group and metal ions .

- Kinetic Studies : Use stopped-flow techniques to measure binding rates under varying pH and ionic strength .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Meta-Analysis : Normalize data using parameters like IC₅₀ values and adjust for assay conditions (e.g., buffer composition) .

- Orthogonal Assays : Confirm activity via independent methods (e.g., surface plasmon resonance vs. enzymatic assays) .

- Proteomic Profiling : Identify off-target interactions that may explain variability .

Q. How can structure-activity relationships (SAR) be explored to enhance potency?

- Analog Synthesis : Modify the benzyl group (e.g., para-substituted electron-withdrawing groups) and assess impact on chelation .

- Pharmacophore Modeling : Map essential functional groups (e.g., –NHOH, benzyl) using software like Schrödinger .

- In Silico Docking : Predict binding modes with metalloenzyme active sites (e.g., angiotensin-converting enzyme) .

Q. What advanced analytical methods are suitable for detecting trace impurities?

- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed glycine derivatives) with a limit of detection (LOD) < 0.1% .

- Ion Chromatography : Detect residual salts or counterions from synthesis .

- Stability-Indicating Methods : Stress-test under heat/light and monitor degradation via diode-array HPLC .

Q. How can its pharmacokinetic properties be evaluated in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.